N-(4-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-methyl-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-15-3-5-17(6-4-15)14-28-21-12-25(16(2)11-20(21)26)13-22(27)24-19-9-7-18(23)8-10-19/h3-12H,13-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAXDEFYNQDTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
The compound’s pyridinone-acetamide scaffold distinguishes it from other acetamide derivatives. Below is a comparative analysis:
| Compound Name | Core Structure | Substituents on Acetamide Nitrogen | Key Functional Groups | Molecular Formula |
|---|---|---|---|---|
| N-(4-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide (Target) | Pyridinone | 4-fluorophenyl | 4-methylbenzyloxy, methyl, ketone | C₂₁H₁₉FNO₄ |
| Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) | Thiadiazole | 4-fluorophenyl, isopropyl | Trifluoromethyl, thiadiazole | C₁₄H₁₃F₄N₃O₂S |
| 2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide | Pyridinone | Tetrahydrofuran-methyl | 4-methylbenzyloxy, methyl, ketone | C₂₂H₂₄N₂O₅ |
| Goxalapladib | Naphthyridine | Piperidinyl, biphenylmethyl | Difluorophenyl, trifluoromethyl, ketone | C₄₀H₃₉F₅N₄O₃ |
Structural Insights :
- The target compound’s pyridinone core contrasts with flufenacet’s thiadiazole ring () and Goxalapladib’s naphthyridine system (). These cores influence electronic properties and binding affinities.
- The 4-fluorophenyl group is shared with flufenacet but absent in the tetrahydrofuran-substituted analog (), which may reduce herbicidal activity in the latter.
Pharmaceutical Potential:
- Goxalapladib () is an atherosclerosis therapeutic featuring a naphthyridine-acetamide scaffold. Its bulky substituents (e.g., trifluoromethyl biphenyl) suggest target engagement with lipoprotein-associated phospholipase A2, unlike the target compound’s simpler structure.
- Stereochemically complex analogs in and (e.g., peptidomimetic acetamides) demonstrate the importance of chiral centers for receptor binding, which the target compound lacks.
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW: 359.4 g/mol) is heavier than flufenacet (MW: 363.3 g/mol) but lighter than Goxalapladib (MW: 718.8 g/mol), suggesting intermediate bioavailability.
- Metabolic Stability : Fluorine atoms (as in the 4-fluorophenyl group) may retard oxidative metabolism, a feature shared with flufenacet and Goxalapladib .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(4-fluorophenyl)-2-(2-methyl-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions (e.g., amide bond formation between fluorophenyl and acetamide moieties) .
- Cyclization of pyridinone or dihydropyridine intermediates under controlled conditions .
- Optimization of solvent systems : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reactivity during coupling steps .
- Catalyst selection : Palladium on carbon (Pd/C) or bases like triethylamine improve yield in cross-coupling reactions . Purity is verified via HPLC (>95%) and structural confirmation via NMR (e.g., aromatic proton environments at δ 7.2–8.1 ppm) .
Q. How is the structural integrity of the compound validated, and what analytical techniques are prioritized?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify hydrogen/carbon environments (e.g., fluorophenyl protons at δ 7.3–7.8 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by detecting impurities in the final product .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?
Contradictions in yield often stem from:
- Solvent polarity : Switching to DMF or dimethyl sulfoxide (DMSO) improves solubility of aromatic intermediates .
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
- Catalyst loading : Pd/C at 5–10 mol% balances catalytic efficiency and cost . Methodological adjustments should be validated via Design of Experiments (DoE) to identify critical parameters .
Q. How should researchers address contradictory spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra may arise from:
- Tautomeric equilibria : The 4-oxopyridine moiety can exhibit keto-enol tautomerism, altering peak positions .
- Impurity interference : Use preparative HPLC to isolate pure fractions before reanalyzing .
- Complementary techniques : Pair NMR with X-ray crystallography (if crystals are obtainable) or 2D-COSY to resolve ambiguous assignments .
Q. What experimental strategies are recommended for evaluating the compound’s biological activity and structure-activity relationships (SAR)?
- Target-specific assays : Screen against enzymes (e.g., kinases) or receptors linked to disease pathways. Include positive/negative controls to validate selectivity .
- SAR studies : Synthesize analogs with modified substituents (e.g., replacing 4-methylbenzyl with chlorophenyl) to assess pharmacophore contributions .
- Data analysis : Use molecular docking to predict binding modes and correlate with IC50 values from enzyme inhibition assays .
Data Contradiction Analysis Example
| Parameter | Observation 1 | Observation 2 | Resolution Strategy |
|---|---|---|---|
| NMR δ (ppm) | Fluorophenyl H: 7.5–7.8 | Fluorophenyl H: 7.3–7.6 | Check solvent (DMSO vs. CDCl3 shifts), re-isolate sample |
| Reaction Yield | 45% (DMF, 70°C) | 62% (DMSO, 80°C) | Optimize solvent polarity and temperature gradient |
Key Methodological Recommendations
- Synthetic Reproducibility : Document solvent batch, catalyst age, and reaction atmosphere (e.g., inert gas) to minimize variability .
- Biological Assays : Use dose-response curves and triplicate measurements to ensure statistical validity .
- Data Sharing : Report negative results (e.g., failed coupling attempts) to aid community troubleshooting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
